Siegesmethyletheric acid
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Overview
Description
Siegesmethyletheric acid is a chemical compound with the molecular formula C21H34O3 and a molecular weight of 334.49 g/mol . It is also known by its systematic name, (4alpha)-17-Methoxykauran-18-oic acid . This compound is derived from the plant Siegesbeckia orientalis, which is known for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of siegesmethyethericacid typically involves the extraction of the compound from the plant Siegesbeckia orientalis. The plant material is dried and ground, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to various purification steps, including chromatography, to isolate the pure compound .
Industrial Production Methods
Industrial production of siegesmethyethericacid involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Siegesmethyletheric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert siegesmethyethericacid into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Siegesmethyletheric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of siegesmethyethericacid involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, it exerts antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Siegesbeckicacid: Another compound derived from Siegesbeckia orientalis with similar anti-inflammatory properties.
Kaurenoic acid: A structurally related compound with anti-cancer and anti-microbial activities.
Methoxykaurenoic acid: Similar in structure and function, known for its anti-inflammatory effects.
Uniqueness
Siegesmethyletheric acid is unique due to its specific molecular structure, which confers distinct biological activities. Its methoxy group at the 17th position and the kaurane skeleton contribute to its unique pharmacological properties .
Properties
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14S)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23)/t14-,15-,16+,17+,19-,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWVIZJOTTXJSA-VVIZTZINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)COC)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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